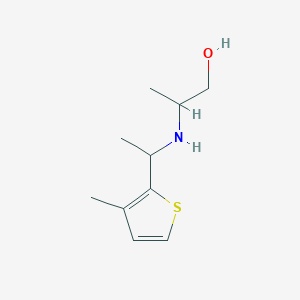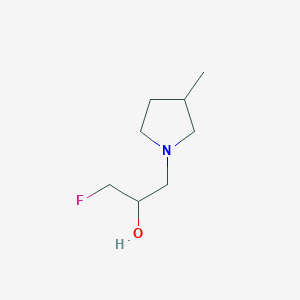
1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C₈H₁₆FNO and a molecular weight of 161.22 g/mol . This compound is characterized by its clear, pale liquid form and high purity (minimum 95%) . It is a versatile compound with a unique blend of chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol involves several synthetic routes and reaction conditions. One common method includes the reaction of 3-methylpyrrolidine with 1,3-dihalopropane in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with LAH produces primary alcohols .
Scientific Research Applications
1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1-Fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Fluoro-3-(p-tolylsulphonyl)propan-2-ol: This compound has a similar fluorinated structure but with a p-tolylsulphonyl group instead of a pyrrolidine ring.
1-Fluoro-3-(p-tolylsulphenyl)propan-2-ol: Another similar compound with a p-tolylsulphenyl group, which also undergoes similar chemical reactions.
The uniqueness of this compound lies in its pyrrolidine ring, which provides additional steric and electronic properties that can influence its reactivity and biological activity .
Properties
Molecular Formula |
C8H16FNO |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1-fluoro-3-(3-methylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H16FNO/c1-7-2-3-10(5-7)6-8(11)4-9/h7-8,11H,2-6H2,1H3 |
InChI Key |
VKEXVCSXQDAYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


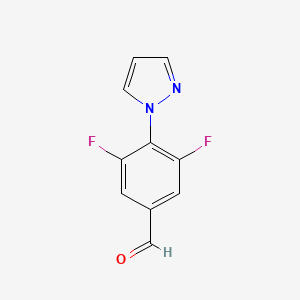
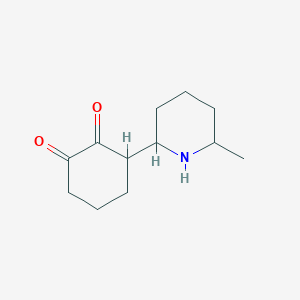
![Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate](/img/structure/B13289796.png)
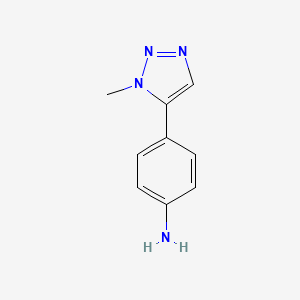
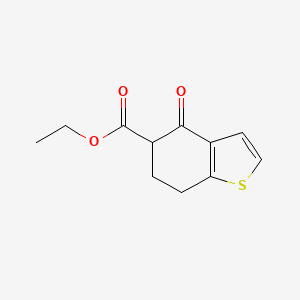
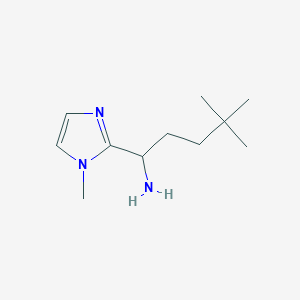
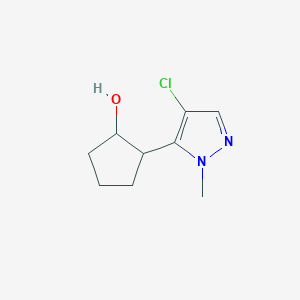
![8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13289836.png)
![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13289845.png)
![tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate](/img/structure/B13289846.png)

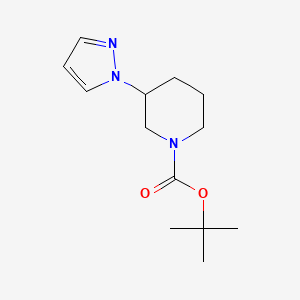
![tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13289860.png)
